molecular formula C25H30N2O3 B13972729 (R)-1-(3-aMino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethanol

(R)-1-(3-aMino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethanol

Cat. No.: B13972729
M. Wt: 406.5 g/mol
InChI Key: SFADXYACQOYZFR-KOSHJBKYSA-N
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Description

®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes amino, benzyloxy, and methoxyphenyl groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyloxyphenyl and methoxyphenyl intermediates, followed by their coupling through various reaction mechanisms such as nucleophilic substitution or reductive amination. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the isolation and purification of the final product. Industrial production methods focus on efficiency, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions may convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular processes. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol has potential applications as a pharmaceutical agent. It may be explored for its therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may bind to specific sites, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Hydroxyphenyl)propan-2-yl)amino)ethanol
  • ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methylphenyl)propan-2-yl)amino)ethanol
  • ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Chlorophenyl)propan-2-yl)amino)ethanol

Uniqueness

The uniqueness of ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable subject for further research and development.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

(1R)-1-(3-amino-4-phenylmethoxyphenyl)-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethanol

InChI

InChI=1S/C25H30N2O3/c1-18(14-19-8-11-22(29-2)12-9-19)27-16-24(28)21-10-13-25(23(26)15-21)30-17-20-6-4-3-5-7-20/h3-13,15,18,24,27-28H,14,16-17,26H2,1-2H3/t18-,24+/m1/s1

InChI Key

SFADXYACQOYZFR-KOSHJBKYSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)N)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)N)O

Origin of Product

United States

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